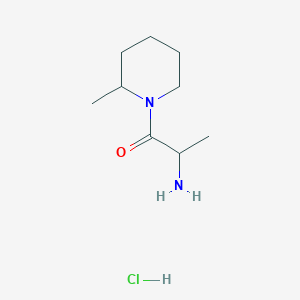

2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride

描述

属性

IUPAC Name |

2-amino-1-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-7-5-3-4-6-11(7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYZQLVUVHLHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride, a compound with the molecular formula and a molecular weight of approximately 206.72 g/mol, has garnered attention in various fields including medicinal chemistry, pharmacology, and organic synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features a piperidine ring which is crucial for its biological interactions. The presence of the amino group and the methyl substitution on the piperidine ring contribute to its pharmacological properties. The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological studies.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 206.72 g/mol |

| CAS Number | 1236262-72-8 |

| Solubility | High (due to hydrochloride form) |

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Binding to Receptors : The compound may modulate neurotransmitter receptors, influencing central nervous system activities.

- Enzyme Modulation : It can affect enzyme activity, impacting biochemical pathways relevant to cellular processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds structurally related to this compound have shown IC50 values in the low micromolar range against breast, pancreatic, leukemia, and colon cancer cell lines .

- Mechanism of Cell Death : These compounds induce apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial depolarization, activating caspase pathways .

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects:

- Receptor Interaction : It may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Behavioral Studies : Animal studies suggest that derivatives of this compound can influence behaviors related to anxiety and depression.

Case Study 1: Anticancer Activity

A study evaluated the effects of a related piperidone derivative on acute lymphoblastic lymphoma cells. The findings demonstrated that:

- Cytotoxic Concentration : The derivative exhibited an IC50 in the nanomolar range.

- Apoptosis Induction : Assays confirmed activation of apoptotic pathways via caspase activation and DNA fragmentation .

Case Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties:

- Behavioral Analysis : Mice treated with the compound displayed reduced anxiety-like behaviors in elevated plus maze tests.

- Biochemical Analysis : Increased levels of serotonin were noted, suggesting modulation of serotonergic pathways.

科学研究应用

Chemical Overview

The compound has the molecular formula and a molar mass of approximately 192.69 g/mol. It features an amino group, a piperidinyl ring, and a ketone functional group, which contribute to its reactivity and versatility in synthetic organic chemistry. The compound is sensitive to moisture and should be stored appropriately to maintain its integrity.

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

- Reactivity Studies : The compound's reactivity with electrophiles and nucleophiles allows researchers to explore new synthetic pathways and develop novel chemical entities.

2. Biology

- Biological Activity : Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, modulating biochemical pathways critical for cellular functions.

- Enzyme Mechanisms : It is employed in studies focusing on enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.

3. Medicine

- Therapeutic Potential : Investigations into the compound's pharmacological properties have shown promise in drug development. It is being studied for its potential anti-cancer effects, with derivatives demonstrating reduced growth in hematological cancer cell lines and increased apoptosis-related gene expression.

- Precursor for Pharmaceuticals : The compound acts as a precursor for various pharmaceutical agents, making it valuable in medicinal chemistry.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anti-Cancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-cancer properties. In vitro studies showed that these derivatives reduced cell proliferation in multiple cancer cell lines while promoting apoptosis through enhanced expression of apoptosis-related genes.

Case Study 2: Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound was found to effectively modulate the activity of specific enzymes involved in metabolic pathways. Its ability to alter enzyme kinetics provides valuable insights into potential therapeutic applications for metabolic disorders.

相似化合物的比较

Structural Analogues with Aromatic Substitutions

Analogues with Heterocyclic Modifications

Stereochemical Variants

Physicochemical and Pharmacological Insights

- Lipophilicity : Chlorine or methoxy substitutions (e.g., 3-chlorophenyl or 2,5-dimethoxyphenyl derivatives) increase logP values, enhancing blood-brain barrier penetration .

- Polarity: Hydroxyl or amino groups (e.g., 3-hydroxyphenyl variant) improve aqueous solubility, critical for intravenous formulations .

准备方法

Direct Aminomethylation Using Piperidine Hydrochloride and Ketone Precursors

A key industrially viable method is based on the aminomethylation of a methyl-substituted propiophenone derivative with piperidine hydrochloride in the presence of hydrochloric acid and a cyclic acetal solvent such as 1,3-dioxolane. This method is exemplified by the synthesis of tolperisone hydrochloride, a closely related compound, which shares structural similarity with the target compound.

- Reactants: 4-methylpropiophenone, piperidine hydrochloride, aqueous hydrochloric acid.

- Solvent and reagent: 1,3-dioxolane, which acts both as a reagent and solvent.

- Conditions: Stirring under argon, heated at 100–105 °C (internal 83–86 °C) for 18–20 hours.

- Workup: Addition of ethyl acetate and methyl tert-butyl ether to precipitate the hydrochloride salt.

- Purification: Filtration and drying under vacuum at 75–80 °C.

- High purity of the final hydrochloride salt.

- Economical and scalable for industrial production.

- Minimal purification steps required due to direct salt precipitation.

| Parameter | Details |

|---|---|

| Starting materials | 4-methylpropiophenone, piperidine hydrochloride |

| Solvent | 1,3-dioxolane |

| Acid catalyst | 33% aqueous hydrochloric acid |

| Temperature | 100–105 °C (bath), 83–86 °C (internal) |

| Reaction time | 18–20 hours |

| Isolation solvents | Ethyl acetate, methyl tert-butyl ether |

| Yield and purity | High purity; yield not explicitly stated but industrially efficient |

Multi-Step Synthesis via Protected Piperidine Intermediates

Another advanced synthetic route involves the preparation of 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol, a related piperidine derivative, through a sequence of reactions starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester. This method, although targeting a slightly different compound, provides insights into complex synthetic strategies applicable to related amino ketones.

- Halogenation: Reaction of the protected piperidine ketone with chloroform under basic conditions to form a chlorinated intermediate.

- Azidation: Treatment of the chlorinated intermediate with sodium azide in alcohol under basic conditions to introduce an azido group.

- Reduction: Final reduction of the azido intermediate to the amino alcohol using a reducing agent.

- Bases used include 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, or organolithium reagents.

- Temperature ranges from -100 °C to 0 °C depending on the base.

- Yields: The final reduction step yields above 80%, with an overall three-step yield exceeding 40%.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | Chloroform, DBU or NaOH, -20 to 0 °C | Chlorinated intermediate |

| Azidation | Sodium azide, methanol or ethanol, DIPEA, 50 °C | Azido intermediate |

| Reduction | Reducing agent (unspecified), mild conditions | 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol |

Mannich Reaction for Amino Ketone Hydrochlorides

A classical Mannich reaction approach synthesizes 1-aryl-3-phenethylamino-1-propanone hydrochlorides, structurally related to the target compound, by reacting acetophenone derivatives, paraformaldehyde, and phenethylamine hydrochloride in ethanol with hydrochloric acid.

- Reactants: Ketone, paraformaldehyde, amine hydrochloride.

- Molar ratio optimized at 1:1.2:1 (ketone:paraformaldehyde:amine).

- Solvent: Ethanol with concentrated hydrochloric acid.

- Reaction: Reflux until ketone consumption.

- Isolation: Addition of ethyl acetate and crystallization.

- Yields: High (87–98%) for related compounds.

| Parameter | Details |

|---|---|

| Reactants molar ratio | Ketone:paraformaldehyde:amine = 1:1.2:1 |

| Solvent | Ethanol with concentrated HCl |

| Reaction temperature | Reflux |

| Reaction time | Until ketone consumed (varies) |

| Yield | 87–98% (for related compounds) |

Comparative Table of Preparation Methods

Research Findings and Notes

- The use of cyclic acetals like 1,3-dioxolane as both solvent and reagent in aminomethylation reactions significantly enhances yield and purity by facilitating direct salt precipitation.

- Multi-step synthetic routes involving azidation and reduction provide access to structurally related amino alcohols with high selectivity and yield, suitable for complex molecule construction.

- Mannich-type reactions remain a robust, high-yielding method for synthesizing amino ketone hydrochlorides, especially when optimized molar ratios and acidic conditions are employed.

- The choice of base and temperature in halogenation and azidation steps critically affects the reaction efficiency and product purity.

- Industrial scale-up favors methods minimizing purification steps, such as direct precipitation of hydrochloride salts.

常见问题

Q. What are the optimal synthetic routes for 2-Amino-1-(2-methyl-1-piperidinyl)-1-propanone hydrochloride, considering yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React 2-methylpiperidine with a ketone precursor (e.g., chloroacetone) under basic conditions to form the piperidinyl-propanone backbone.

Amination : Introduce the amino group via reductive amination or nucleophilic substitution, using reagents like ammonium acetate or hydroxylamine hydrochloride.

Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in anhydrous ethanol, followed by recrystallization to enhance purity .

Optimization Tips: Use polar aprotic solvents (e.g., DMF) to improve reaction rates and monitor intermediates via TLC or HPLC .

Q. How does the 2-methyl-piperidinyl group influence the compound’s physicochemical properties compared to other substituents?

Methodological Answer: The 2-methyl-piperidinyl group enhances:

- Lipophilicity : The methyl group increases logP values compared to unsubstituted piperidine analogs, improving membrane permeability (predicted using software like MarvinSketch or experimental shake-flask methods) .

- Steric Effects : Hinders enzymatic degradation in vitro, as shown in metabolic stability assays using liver microsomes .

- Solubility : Hydrochloride salt formation counters lipophilicity, achieving >50 mg/mL solubility in aqueous buffers (pH 1.2–7.4) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (85:15 to 50:50 over 20 min) to assess purity (>98%). Retention time typically ~8–10 min .

- NMR : Confirm structure via ¹H NMR (δ 1.2–1.4 ppm for methyl-piperidinyl protons, δ 2.5–3.0 ppm for amino-propanone backbone) and ¹³C NMR .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 217.2 (free base) and [M+Cl]⁻ at m/z 253.7 (hydrochloride) .

Advanced Research Questions

Q. What strategies address low yields (<40%) in the final alkylation step during synthesis?

Methodological Answer: Low yields often stem from steric hindrance from the 2-methyl group. Solutions include:

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hrs to 2 hrs at 100°C, improving yields to ~65% .

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Protection/Deprotection : Temporarily protect the amino group with Boc anhydride, perform alkylation, then deprotect with TFA .

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC50 variations in enzyme assays)?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using reference inhibitors .

- Enantiomeric Purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >99%, as racemic mixtures show variable activity .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in cell-based assays .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

Methodological Answer:

- Rodent Models :

- Dosing Considerations : Account for blood-brain barrier penetration using logBB calculations (>0.3 indicates CNS activity) .

Data Contradictions and Validation

- Toxicity Data : Acute toxicity (LD50) varies between species (e.g., mice: 150 mg/kg i.v. vs. rats: >300 mg/kg). Validate using OECD Guideline 423 for harmonization .

- Receptor Binding : Conflicting Ki values for σ-receptors may arise from radioligand choice (³H-DTG vs. ³H-Pentazocine). Use orthogonal binding assays to confirm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。